molecular formula C22H20N2O B14402054 6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine CAS No. 89572-59-8

6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B14402054
CAS No.: 89572-59-8
M. Wt: 328.4 g/mol
InChI Key: NPAHOMCCNWKKHQ-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the oxazolo[5,4-b]pyridine family This compound is characterized by its fused ring structure, which includes both oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of oxazole derivatives with pyridine derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

89572-59-8

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-3-ethyl-4-phenyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C22H20N2O/c1-4-19-21-18(16-8-6-5-7-9-16)13-20(23-22(21)25-24-19)17-11-10-14(2)15(3)12-17/h5-13H,4H2,1-3H3

InChI Key

NPAHOMCCNWKKHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=C1C(=CC(=N2)C3=CC(=C(C=C3)C)C)C4=CC=CC=C4

Origin of Product

United States

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